molecular formula C9H18N2O B2396398 1-(Tert-butyl)-3-(cyclopropylmethyl)urea CAS No. 1598027-65-6

1-(Tert-butyl)-3-(cyclopropylmethyl)urea

Cat. No.: B2396398
CAS No.: 1598027-65-6
M. Wt: 170.256
InChI Key: MYVYADOZUIUYNM-UHFFFAOYSA-N
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Description

Contextualization within the Urea (B33335) Class of Compounds

Urea and its derivatives are a cornerstone in the fields of organic chemistry and medicinal chemistry. nih.gov The central feature of these compounds is the carbonyl group double-bonded to two nitrogen atoms, which allows for a variety of substitutions (mono-, di-, tri-, or tetra-substituted ureas). This structural versatility enables the fine-tuning of their chemical and physical properties. nih.gov

1-(Tert-butyl)-3-(cyclopropylmethyl)urea fits into the category of an unsymmetrically disubstituted urea. The presence of two distinct alkyl and cycloalkyl groups on the nitrogen atoms is a key feature that influences its chemical behavior and potential applications.

Significance of the Tert-butyl and Cyclopropylmethyl Moieties in Chemical Scaffolds

The two substituents on the urea core of this compound, the tert-butyl and cyclopropylmethyl groups, are of particular importance in the design of new molecules for various applications.

The tert-butyl group is a large and sterically demanding substituent. Its bulkiness can have a profound impact on the reactivity and conformation of a molecule. In the context of urea compounds, a tert-butyl group can create a "hindered urea bond" (HUB). This steric hindrance can render the urea bond dynamic, allowing for reversible breaking and formation of the covalent bond under certain conditions. This property is being explored in the development of self-healing materials, shape-memory polymers, and other dynamic covalent chemistries. Furthermore, the tert-butyl group can be removed under acidic conditions, a process known as de-tert-butylation, which can be used to stabilize the urea bond and alter the properties of the material. rsc.org

The cyclopropylmethyl group is a valuable moiety in medicinal chemistry. The cyclopropyl (B3062369) ring is a small, strained carbocycle that can introduce conformational rigidity to a molecule. This can be advantageous for improving the binding affinity of a drug to its target receptor. Additionally, the cyclopropyl group is often used as a bioisostere for other chemical groups, and its presence can enhance the metabolic stability of a compound, leading to improved pharmacokinetic properties.

The combination of the sterically influential tert-butyl group and the conformationally significant cyclopropylmethyl group in a single urea scaffold suggests a molecule with unique structural and potentially functional attributes.

Overview of Research Trajectories for Alkyl- and Cycloalkyl-Substituted Ureas

Research into alkyl- and cycloalkyl-substituted ureas is a dynamic and expanding field, with several key areas of investigation:

Medicinal Chemistry: A primary focus of research is the development of new therapeutic agents. Substituted ureas are known to exhibit a wide range of biological activities. For instance, they have been investigated as inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in cardiovascular and inflammatory diseases. The lipophilic nature of alkyl and cycloalkyl groups can be crucial for effective binding to the active site of such enzymes. mdpi.com

Materials Science: As previously mentioned, the incorporation of bulky alkyl groups like tert-butyl can lead to the formation of dynamic covalent polymers. These materials have potential applications in advanced technologies requiring self-healing, reprocessability, or stimuli-responsive behavior.

Synthetic Methodology: The development of efficient and environmentally friendly methods for the synthesis of substituted ureas remains an active area of research. Traditional methods often involve hazardous reagents like phosgene (B1210022). Modern approaches focus on catalyst-free syntheses and the use of greener solvents and starting materials. researchgate.net

The study of compounds like this compound contributes to a deeper understanding of how the interplay between different alkyl and cycloalkyl substituents can be harnessed to create novel molecules with tailored properties for specific applications in these and other emerging fields.

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number1598027-65-6
Molecular FormulaC9H18N2O
Molecular Weight170.25 g/mol
IUPAC NameThis compound

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-tert-butyl-3-(cyclopropylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-9(2,3)11-8(12)10-6-7-4-5-7/h7H,4-6H2,1-3H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVYADOZUIUYNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 Tert Butyl 3 Cyclopropylmethyl Urea and Its Analogs

Established Synthetic Routes to Unsymmetrical Urea (B33335) Scaffolds

The construction of the urea linkage can be achieved through various chemical strategies, ranging from traditional methods employing highly reactive reagents to more modern, environmentally benign protocols.

Phosgene- and Phosgene-Equivalent-Based Approaches

The most traditional method for synthesizing urea derivatives involves the use of phosgene (B1210022) (COCl₂) or its safer, solid equivalent, triphosgene. nih.govrsc.org This approach is versatile and can be adapted for both symmetrical and unsymmetrical ureas. The general strategy involves the reaction of a primary amine with phosgene to form a highly reactive isocyanate or an intermediate carbamoyl (B1232498) chloride. nih.govrsc.org This intermediate is then reacted with a second, different amine to yield the final unsymmetrical urea.

While effective, this conventional synthesis has significant drawbacks. Phosgene and its equivalents are highly toxic, corrosive, and moisture-sensitive, posing serious health risks and requiring careful handling and storage. tandfonline.commcgill.ca The process can also generate hazardous byproducts, such as hydrochloric acid, contributing to environmental concerns. eurekalert.org Furthermore, the reaction can sometimes lead to the formation of symmetrical urea side products, complicating purification. tandfonline.com

ReagentFormulaStateKey Hazard
PhosgeneCOCl₂GasHighly toxic, corrosive
TriphosgeneC₃Cl₆O₃SolidSafer to handle than phosgene but releases it upon reaction
DiphosgeneC₂Cl₄O₂LiquidToxic, corrosive

Non-Phosgene Methodologies for Urea Formation, including One-Pot Protocols

In response to the hazards associated with phosgene, numerous alternative, safer methodologies have been developed. These modern approaches often offer improved efficiency, safety, and environmental friendliness. rsc.org

Key Non-Phosgene Strategies:

Catalytic Carbonylation: This is considered the most direct route, utilizing carbon monoxide (CO) or carbon dioxide (CO₂) as the carbonyl source. eurekalert.orgrsc.org For instance, the catalytic oxidative carbonylation of two different amines can produce unsymmetrical ureas, though controlling selectivity between symmetrical and unsymmetrical products can be challenging. eurekalert.org

Rearrangement Reactions: The Hofmann, Curtius, and Lossen rearrangements are classic methods that generate an isocyanate intermediate in situ without the use of phosgene. rsc.org

Carbamate Intermediates: An efficient and green method involves the use of carbamates. Phenyl carbamates, for example, can be treated with a stoichiometric amount of an amine at ambient temperature to generate ureas in high yield and purity. thieme-connect.comresearchgate.net

Hypervalent Iodine Reagents: A novel approach utilizes hypervalent iodine reagents, such as PhI(OAc)₂, as a coupling mediator for the synthesis of unsymmetrical ureas from amides and amines. This method avoids the need for metal catalysts and proceeds under mild conditions. mdpi.com

Safer Carbonylating Agents: Reagents like N,N'-Carbonyldiimidazole (CDI) serve as effective and safer substitutes for phosgene. nih.gov CDI is a stable, crystalline solid that reacts with amines to form carbonylimidazolides, which then react with a second amine to yield the desired urea. nih.gov Other alternatives include diethyl carbonate and ethylene (B1197577) carbonate. nih.gov

Many of these methodologies have been adapted into one-pot protocols , which enhance efficiency by minimizing intermediate isolation and purification steps. researchgate.netresearchgate.netorganic-chemistry.org For example, an isocyanate can be generated in situ from a protected amine and immediately reacted with another amine in the same vessel, streamlining the synthesis process. researchgate.netresearchgate.net

Ammonium (B1175870) Chloride Promoted Reactions in Aqueous Media

A particularly "green" and efficient method for synthesizing monosubstituted ureas involves the reaction of amines with potassium cyanate (B1221674) in water, promoted by ammonium chloride (NH₄Cl). mcgill.caresearchgate.net This approach, often accelerated by microwave irradiation, is notable for several advantages: mcgill.ca

Environmentally Friendly: It uses water as the solvent, avoiding hazardous organic solvents. rsc.orgresearchgate.net

High Speed and Efficiency: The reaction proceeds rapidly, often with high yields. mcgill.ca

Broad Substrate Scope: It tolerates a wide range of functional groups, including those that are sensitive to acid. mcgill.ca

Simple Isolation: The urea product often precipitates directly from the aqueous solution, allowing for easy isolation by simple filtration without the need for column chromatography. mcgill.ca

The proposed mechanism suggests that ammonium chloride acts as a promoter, facilitating the formation of isocyanic acid from potassium cyanate, which then readily reacts with the amine. mcgill.caresearchgate.net

Specific Synthesis of 1-(Tert-butyl)-3-(cyclopropylmethyl)urea Precursors

The synthesis of the target compound, this compound, requires the preparation of its two key amine precursors: tert-butylamine (B42293) and cyclopropylmethylamine.

Preparation of Tert-butylamine Intermediates via Urea-MTBE Methods

A cost-effective and practical route for synthesizing tert-butylamine utilizes urea and methyl tert-butyl ether (MTBE) as starting materials. google.comguidechem.com This process avoids the high-temperature and high-pressure conditions of other methods. google.com

The synthesis involves two main steps as described in patent literature: google.com

Synthesis of Tert-butylurea (B72671): Finely crushed urea is dissolved in concentrated sulfuric acid (e.g., 98%) while maintaining a controlled temperature (20-25°C). MTBE is then added dropwise to the solution. This reaction produces tert-butylurea, which crystallizes and can be isolated by filtration. google.com

Hydrolysis to Tert-butylamine: The isolated tert-butylurea is then dissolved in a strong aqueous base, such as 40% sodium hydroxide (B78521) (NaOH) solution. The mixture is refluxed for several hours, hydrolyzing the urea to yield tert-butylamine. The final product is collected by distillation. google.com

This method is noted for its simple process, high yield, and low production cost. google.com An older, related method uses tert-butyl alcohol instead of MTBE, which also reacts with urea in sulfuric acid to form the tert-butylurea intermediate. orgsyn.orgchemicalbook.com

StepReactantsCatalyst/SolventProduct
1Urea, Methyl tert-butyl ether (MTBE)Concentrated H₂SO₄Tert-butylurea
2Tert-butylureaAqueous NaOHTert-butylamine

Synthesis of Cyclopropylmethylamine Intermediates

Cyclopropylmethylamine is a valuable building block in organic synthesis. longdom.orgcymitquimica.com Several established routes exist for its preparation.

Common Synthetic Routes:

From Cyclopropanecarbonitrile (Cyclopropyl Cyanide): A common industrial method involves the catalytic hydrogenation of cyclopropyl (B3062369) cyanide. This reduction of the nitrile group to an amine is typically performed in the presence of a metal hydrogenation catalyst. google.com

From γ-Butyrolactone: A more complex, multi-step process can produce cyclopropylamine (B47189) derivatives starting from gamma-butyrolactone. This route involves ring cleavage, esterification, cyclization to a cyclopropanecarboxylate (B1236923) ester, and subsequent conversion to the amine via the Hofmann rearrangement. googleapis.com

Reductive Amination: Cyclopropanecarboxaldehyde can undergo reductive amination with ammonia (B1221849) or a primary amine using reducing agents like sodium borohydride (B1222165) or catalytic hydrogenation to yield the corresponding cyclopropylmethylamine. longdom.org

From Cyclopropyl Halides: Halogenated cyclopropanes can be reacted with ammonia or other amines to produce cyclopropylamine via nucleophilic substitution, although this is a less common approach for this specific amine. longdom.org

The choice of synthetic route often depends on the availability of starting materials, desired scale, and economic considerations.

Optimization of Coupling Reactions for Urea Bond Formation

The formation of the urea linkage is a cornerstone of organic synthesis, and several methods have been optimized to prepare unsymmetrical ureas like this compound. The classical and most direct approach involves the reaction of an amine with a corresponding isocyanate. organic-chemistry.org In this case, cyclopropylmethanamine would be reacted with tert-butyl isocyanate. However, optimization strategies often focus on improving yields, simplifying purification, and avoiding hazardous reagents like phosgene which are sometimes used to generate isocyanates in situ. beilstein-journals.orgmdpi.com

One notable optimized method that avoids the direct handling of potentially unstable isocyanates involves the use of N-tert-butylureas as transferable urea synthons. In this strategy, a stable N-tert-butyl-N'-arylurea intermediate is first prepared. This intermediate can then be heated with a desired amine, such as cyclopropylmethanamine, in a suitable solvent like toluene (B28343). scispace.com The reaction proceeds via a substitution mechanism where the more volatile tert-butylamine is eliminated from the reaction equilibrium, driving the formation of the new, more stable urea product. scispace.com The key advantages of this method are the high volatility of the tert-butylamine byproduct (bp 44–46 °C), which allows for its easy removal, and the general applicability to a wide range of primary and secondary amines. scispace.com

Alternative one-pot procedures have also been developed. For instance, isocyanates can be generated in situ from carboxylic acids via a Curtius rearrangement, or from azides through a microwave-assisted Staudinger–aza-Wittig reaction, and then immediately trapped with an amine to form the urea derivative. organic-chemistry.orgbeilstein-journals.org The optimization of these reactions involves careful selection of solvents, bases, and reaction conditions to maximize the yield of the final urea product. researchgate.net

Table 1: Optimized Coupling Reactions for Urea Bond Formation
MethodReactantsKey ConditionsAdvantageReference
Isocyanate + Aminetert-butyl isocyanate + cyclopropylmethanamineTypically performed in an aprotic solvent (e.g., THF, MeCN) at room temperature or with gentle heating.Direct, high atom economy. researchgate.net
Transamination from N-tert-butylureaN-tert-butyl-N'-arylurea + cyclopropylmethanamineHeated in toluene at ~120 °C.Avoids handling of potentially unstable isocyanates; volatile byproduct (tert-butylamine) is easily removed. scispace.com
One-Pot Staudinger–aza-WittigAlkyl azide (B81097) (precursor to isocyanate) + Amine + CO₂Microwave irradiation, polymer-bound phosphine, 14 bar CO₂ pressure.Fast, efficient, and avoids toxic phosgene. beilstein-journals.org
Curtius RearrangementCarboxylic acid + DPPA → Acyl azide → Isocyanate; trapped with amine.One-pot reaction, often mediated by diphenylphosphoryl azide (DPPA).Starts from readily available carboxylic acids. organic-chemistry.org

Stereoselective Synthesis and Chiral Induction Strategies for Urea Derivatives

Introducing chirality into urea derivatives can be achieved through two primary strategies: utilizing chiral starting materials or performing enantioselective transformations on a prochiral substrate. The synthesis of chiral ureas and their sulfur analogs, thioureas, often begins with a chiral amine reacting with an isocyanate or isothiocyanate, respectively. nih.govmdpi.com For the scaffold , this would involve using an enantiomerically pure form of a chiral cyclopropylmethylamine derivative.

A more advanced strategy for creating chiral building blocks involves the stereoselective functionalization of the precursor molecule. Recent breakthroughs in C-H activation have enabled the highly enantioselective arylation of the C-H bonds within the cyclopropane (B1198618) ring of cyclopropylmethylamines. nih.govpitt.edu This reaction, catalyzed by a palladium(II) complex with a mono-N-protected amino acid (MPAA) ligand, can introduce an aryl group to the ring with excellent enantioselectivity (up to 99.5% ee). nih.gov The resulting chiral cis-aryl-cyclopropylmethylamine is a valuable precursor that can then be converted to the corresponding chiral urea by reaction with tert-butyl isocyanate. This method provides a powerful route to chiral analogs that would be difficult to access otherwise. nih.govacs.org This catalytic system is also capable of olefination and carbonylation reactions, further expanding the diversity of accessible chiral amines. acs.orgnih.gov

Table 2: Enantioselective C-H Functionalization of Cyclopropylmethylamine Precursors
TransformationSubstrateReagents/CatalystProduct TypeEnantioselectivity (er/ee)Reference
C-H ArylationN-protected cyclopropylmethylamineAryl iodide, Pd(OAc)₂, MPAA ligandChiral cis-γ-aryl cyclopropylmethylamineUp to 99.5% ee nih.govpitt.edu
C-H ArylationFree cyclopropylmethylamineAryl iodide, Pd(TFA)₂, Chiral thioether ligand, Ag₂OChiral cis-γ-heteroaryl cyclopropylmethylamineUp to 97.5:2.5 er acs.org
C-H OlefinationFree cyclopropylmethylamineAlkene, Pd(TFA)₂, Chiral thioether ligandγ-olefinated free amine- acs.orgnih.gov
C-H CarbonylationFree cyclopropylmethylamineCO, Pd(TFA)₂, Chiral thioether ligandγ-lactam- acs.orgnih.gov

Derivatization Strategies of the this compound Scaffold

The tert-butyl group is a significant structural feature, providing steric bulk that can influence molecular conformation and receptor binding. However, it can also be a site of metabolic oxidation. Derivatization strategies for this moiety often focus on improving metabolic stability or altering steric properties.

One key transformation is the complete removal of the tert-butyl group. Acid-assisted de-tert-butylation can effectively cleave the N-C bond, converting the hindered urea into a less substituted urea. This reaction proceeds by protonation of the urea carbonyl, followed by the formation of a stable tert-butyl carbocation, leaving behind a primary or secondary urea.

A more sophisticated modification involves the bioisosteric replacement of the tert-butyl group. A notable example is the substitution with a trifluoromethylcyclopropyl group. This replacement removes the sp³ C-H bonds susceptible to oxidative metabolism by cytochrome P450 enzymes and replaces them with more stable C-F bonds and C-H bonds with higher s-character. Analogs containing the trifluoromethylcyclopropyl group have shown consistently higher metabolic stability both in vitro and in vivo compared to their tert-butyl counterparts.

The cyclopropylmethyl group is a versatile handle for derivatization due to the inherent reactivity of the strained three-membered ring and the adjacent C-H bonds.

A primary strategy for modification is the palladium-catalyzed functionalization of the γ-C(sp³)−H bonds of the cyclopropane ring. As discussed in section 2.3, this methodology allows for the introduction of aryl, heteroaryl, and vinyl groups directly onto the ring system. acs.orgnih.gov This late-stage functionalization provides a powerful tool for rapidly generating a library of analogs with diverse substituents on the cyclopropyl moiety.

A second major pathway for alteration involves the ring-opening of the cyclopropane. The cyclopropylmethyl radical is known to undergo rapid ring-opening to form the but-3-enyl radical. This transformation can be initiated under various radical conditions. Similarly, under certain conditions, the cyclopropylmethyl cation can undergo an electrocyclic ring-opening to form an allyl cation, which can then be trapped by nucleophiles. youtube.com These ring-opening strategies fundamentally alter the molecular scaffold, transforming the compact cyclopropyl group into a linear four-carbon chain, which can significantly impact the biological activity of the resulting analogs. nih.govresearchgate.net

Further diversity can be introduced by modifying the urea linker itself, specifically by substituting the hydrogen atoms on the nitrogen atoms. The parent compound is an N,N'-disubstituted urea. Synthesis of N,N,N'-trisubstituted analogs can be achieved by using a secondary amine, such as N-methyl-cyclopropylmethanamine, in the initial coupling reaction with tert-butyl isocyanate.

Alternatively, the existing N-H bonds on the this compound scaffold can be subjected to alkylation or arylation reactions, although selectivity can be an issue. Substitution on the urea nitrogens has a profound effect on the molecule's properties. It disrupts the planarity of the urea group and alters its hydrogen-bonding capacity. While N,N'-disubstituted ureas can act as both hydrogen bond donors and acceptors, an N,N,N'-trisubstituted urea has only one remaining N-H proton, reducing its ability to form extended hydrogen-bonded networks. This modification can improve solubility in nonpolar solvents and change the conformational preferences of the molecule, which is a key factor in modulating biological activity.

Reaction Mechanisms and Mechanistic Investigations of 1 Tert Butyl 3 Cyclopropylmethyl Urea Chemistry

Fundamental Mechanisms of Urea (B33335) Bond Formation, including Tiemann Rearrangement Pathways

The synthesis of the urea functional group, characterized by a carbonyl double-bonded to two nitrogen atoms, can be achieved through several fundamental mechanistic pathways. The most traditional and widely employed methods involve the reaction of an amine with an isocyanate, phosgene (B1210022), or a phosgene equivalent. nih.govwikipedia.org The reaction between an amine and an isocyanate is a direct and efficient method for producing unsymmetrical ureas. wikipedia.orgcommonorganicchemistry.com

Alternative and safer routes have been developed using less toxic reagents like carbon dioxide or its derivatives in conjunction with various catalysts. nih.gov For instance, catalytic oxidative carbonylation utilizes amines, carbon monoxide, and an oxidant with transition metal catalysts to form urea derivatives. nih.gov

A notable pathway for the synthesis of N-monosubstituted ureas is the Tiemann rearrangement. This reaction proceeds from nitriles, which are first converted to amidoximes by reacting with hydroxylamine. researchgate.netlookchem.com The amidoxime (B1450833) then undergoes rearrangement in the presence of reagents like benzenesulfonyl chlorides to yield an N-substituted cyanamide (B42294). researchgate.net Subsequent acidic hydrolysis of the cyanamide intermediate affords the final N-monosubstituted urea. researchgate.netlookchem.com This multi-step, one-pot synthesis provides a direct route to these urea derivatives from a diverse range of nitriles. researchgate.net

Reaction Reactants Key Intermediate Product
Isocyanate AdditionAmine + Isocyanate-Substituted Urea
PhosgenationAmine + PhosgeneIsocyanate or Carbamoyl (B1232498) chlorideSubstituted Urea
Tiemann RearrangementNitrile + Hydroxylamine, then AcidAmidoxime, N-substituted cyanamideN-Monosubstituted Urea

Investigation of Rearrangement Pathways in Urea Chemistry and Related Scaffolds

Rearrangement reactions are pivotal in synthetic organic chemistry and provide powerful methods for accessing urea scaffolds, often through the in-situ generation of highly reactive isocyanate intermediates. The Hofmann, Curtius, and Lossen rearrangements are classic examples of such transformations.

Hofmann Rearrangement : This reaction converts a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate. organic-chemistry.orgthieme.de When conducted in the presence of an external amine or ammonia (B1221849), the isocyanate can be trapped to form a substituted urea. organic-chemistry.orgthieme.dethieme-connect.com For example, treating a primary amide with phenyliodine diacetate (PIDA) in the presence of an ammonia source generates an isocyanate in situ, which is then captured by ammonia to yield an N-substituted urea. thieme-connect.com

Curtius Rearrangement : This pathway involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, with the loss of nitrogen gas. organic-chemistry.orgnih.gov The resulting isocyanate is a versatile intermediate that can be trapped by an amine nucleophile to produce a diverse range of urea derivatives. nih.govorganic-chemistry.org This method is particularly useful and can be adapted for flow chemistry systems to enhance safety by controlling the decomposition of the high-energy acyl azide intermediates. nih.gov

Lossen Rearrangement : Similar to the Hofmann and Curtius rearrangements, the Lossen rearrangement converts a hydroxamic acid (or its derivative) into an isocyanate. This intermediate can then react with an amine to form the corresponding urea. organic-chemistry.org

These rearrangement pathways are integral to synthetic strategies, enabling the formation of the urea moiety from readily available carboxylic acid derivatives (amides, acyl azides, and hydroxamic acids).

Rearrangement Starting Material Key Intermediate Application in Urea Synthesis
HofmannPrimary AmideIsocyanateTrapping of isocyanate with ammonia/amine
CurtiusAcyl AzideIsocyanateTrapping of isocyanate with amine
LossenHydroxamic AcidIsocyanateTrapping of isocyanate with amine

Cyclization Reactions and Intramolecular Processes Involving Urea Moieties

The urea moiety can participate in intramolecular reactions, leading to the formation of cyclic structures. These cyclization processes are crucial for the synthesis of various nitrogen-containing heterocycles. The specific outcome of such reactions depends on the structure of the urea derivative and the presence of other functional groups within the molecule.

One common strategy involves the intramolecular cyclization of a carbamic acid derivative that also contains an unprotected primary or secondary amine function. google.com The reaction between the amine and the activated carbamic acid function leads to the formation of a cyclic urea. google.com The synthesis of cyclic ureas is often accomplished by reacting corresponding diamines with a carbonylating agent, such as carbonyldiimidazole. google.com

Furthermore, recent advancements have demonstrated the use of electrochemistry to drive intramolecular cyclization reactions. For instance, the generation of a nitrogen radical on a urea moiety can initiate an intramolecular addition to an unactivated alkene, leading to the formation of cyclic compounds. nih.gov Radical anions generated from urea carbonyls through reductive electron transfer have also been exploited in carbon-carbon bond-forming radical cyclizations to produce complex nitrogen heterocycles. researchgate.net Molten urea itself can serve as both a solvent and a reagent in one-pot addition/cyclization cascades to synthesize complex heterocyclic systems. rsc.org

Catalytic Mechanisms in the Synthesis and Transformation of Urea Derivatives

Catalysis plays a transformative role in both the synthesis and subsequent reactions of urea derivatives, offering pathways with improved efficiency, selectivity, and milder reaction conditions.

Synthesis: The electrosynthesis of urea from carbon dioxide (CO2) and various nitrogen sources (like N2, nitrite, or nitrate) is an area of intensive research. nih.govresearchgate.net This approach relies on sophisticated electrocatalysts to overcome the high stability of the starting materials and facilitate the crucial C–N coupling step. nih.gov The mechanism often involves the initial adsorption and activation of CO2 and the nitrogen source on the catalyst surface, followed by coupling to form a urea precursor, which is then hydrogenated. nih.gov Density functional theory (DFT) calculations are often employed to investigate reaction mechanisms and predict catalyst performance. researchgate.net Photocatalysis has also been explored, where catalysts like TiO2 are used to generate ammonia and CO2 in situ, which then react to form urea. nih.gov

Transformation: The catalytic hydrogenation of urea derivatives is another important transformation. Transition metal complexes, particularly those based on ruthenium (Ru) and iridium (Ir), have been developed for the selective hydrogenolysis of ureas to afford formamides and amines, or full reduction to amines and methanol. researchgate.netresearchgate.net The mechanism can proceed through different pathways, including the hydrogenation of the carbonyl C=O double bond to form a hemiaminal intermediate, or the thermal decomposition of the urea into an isocyanate, which is then hydrogenated. researchgate.netnih.gov The selectivity of these reactions can often be controlled by tuning the catalyst system, for instance, by using additives that can switch the chemoselectivity from formamides to methylamines and methanol. nih.gov


Advanced Spectroscopic and Structural Characterization of 1 Tert Butyl 3 Cyclopropylmethyl Urea and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation of 1-(tert-butyl)-3-(cyclopropylmethyl)urea, providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atomic environments within the molecule.

In ¹H NMR analysis, the distinct chemical environments of the protons lead to a predictable spectrum. The nine equivalent protons of the tert-butyl group are expected to produce a sharp singlet, typically in the upfield region around 1.3 ppm, due to the shielding effect of the electron-donating alkyl group. The protons of the cyclopropylmethyl moiety exhibit more complex signals. The two methylene (B1212753) protons adjacent to the nitrogen atom would appear as a doublet around 3.0-3.2 ppm, coupled to the single proton on the cyclopropane (B1198618) ring. The cyclopropyl (B3062369) ring protons themselves would produce complex multiplets in the most upfield region of the spectrum, typically between 0.2 and 0.8 ppm. The N-H protons of the urea (B33335) group are expected to show broad signals, the chemical shifts of which can be highly variable depending on the solvent and concentration, but are generally found in the range of 4.5-6.5 ppm.

In ¹³C NMR spectroscopy, the carbonyl carbon of the urea group is a key diagnostic signal, typically appearing significantly downfield in the range of 155-160 ppm. The quaternary carbon of the tert-butyl group is expected around 50 ppm, while the methyl carbons of this group would resonate at approximately 29-30 ppm. For the cyclopropylmethyl group, the methylene carbon adjacent to the nitrogen would be found around 45-50 ppm. The methine and methylene carbons of the cyclopropane ring itself are characteristically found in the upfield region, typically below 15 ppm. Quantitative ¹H-NMR procedures, using internal standards, have been developed for the precise measurement of urea and its derivatives. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
GroupAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Tert-butyl-C(CH₃)₃N/A~50
Tert-butyl-C(CH₃)₃~1.3 (s, 9H)~29-30
Cyclopropylmethyl-CH₂-~3.1 (d, 2H)~45-50
Cyclopropylmethyl-CH-~0.8 (m, 1H)~10-15
Cyclopropylmethyl-CH₂- (ring)~0.2-0.5 (m, 4H)~3-8
Urea-NH- (tert-butyl side)~4.5-6.5 (br s, 1H)N/A
Urea-NH- (cyclopropylmethyl side)~4.5-6.5 (br s, 1H)N/A
UreaC=ON/A~155-160

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (EI-MS, ESI-MS, HRMS, LCMS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and investigating the fragmentation patterns of this compound. Techniques such as Electron Ionization (EI-MS), Electrospray Ionization (ESI-MS), High-Resolution Mass Spectrometry (HRMS), and Liquid Chromatography-Mass Spectrometry (LC-MS) each provide valuable information.

The nominal molecular weight of this compound (C₉H₁₈N₂O) is 170.25 g/mol . In ESI-MS, the compound is typically observed as the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of 171.15. HRMS provides a highly accurate mass measurement, allowing for the confirmation of the elemental composition.

The fragmentation of urea derivatives in MS is well-characterized and often involves cleavage of the C-N bonds. nih.govresearchgate.net For this compound, a primary fragmentation pathway involves the cleavage of the urea moiety, which can lead to the formation of characteristic fragment ions. For instance, cleavage of the C-N bond can result in the elimination of an isocyanate moiety. nih.govresearchgate.net The tert-butyl group can be lost as a stable tert-butyl cation (m/z 57), while the cyclopropylmethyl group can lead to fragments corresponding to the cyclopropylmethyl cation (m/z 55).

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it suitable for analyzing urea in complex mixtures. researchgate.netoup.combioanalysis-zone.comnih.govbipm.orgthermofisher.comresearchgate.net This technique is particularly useful for quantitative analysis and can be performed with or without derivatization of the urea compound. nih.govnih.gov

Table 2: Expected Mass Spectrometry Fragments for this compound
IonFormulaPredicted m/zDescription
[M+H]⁺[C₉H₁₉N₂O]⁺171.15Protonated molecular ion (ESI)
[M]⁺[C₉H₁₈N₂O]⁺170.14Molecular ion (EI)
[M-C₄H₉]⁺[C₅H₉N₂O]⁺113.07Loss of tert-butyl group
[C₄H₁₀N]⁺[C₄H₁₀N]⁺72.08Fragment containing the tert-butyl group
[C₄H₉]⁺[C₄H₉]⁺57.07Tert-butyl cation
[C₄H₇]⁺[C₄H₇]⁺55.05Cyclopropylmethyl cation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound. The IR spectrum of a urea derivative is characterized by several distinct absorption bands. docbrown.infopw.edu.pl

A prominent feature in the IR spectrum of ureas is the strong absorption band due to the C=O (carbonyl) stretching vibration, often referred to as the Amide I band, which typically appears in the region of 1630-1680 cm⁻¹. researchgate.net The N-H stretching vibrations give rise to one or two bands in the 3200-3500 cm⁻¹ region. docbrown.info The N-H bending vibration (Amide II band) is observed around 1550-1650 cm⁻¹. docbrown.infopw.edu.pl The C-N stretching vibrations are typically found in the 1000-1350 cm⁻¹ range. Additionally, the C-H stretching vibrations of the tert-butyl and cyclopropylmethyl groups will be visible in the 2850-3000 cm⁻¹ region. The presence and position of these characteristic peaks provide strong evidence for the urea structure.

Table 3: Characteristic IR Absorption Bands for this compound
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
N-HStretch3200-3500Medium-Strong
C-H (sp³)Stretch2850-3000Medium-Strong
C=O (Urea)Stretch (Amide I)1630-1680Strong
N-HBend (Amide II)1550-1650Medium-Strong
C-NStretch1000-1350Medium

X-ray Crystallography for Solid-State Structural Determination of Urea Derivatives

In the solid state, the urea molecule is typically planar. wikipedia.org The crystal packing is dominated by intermolecular hydrogen bonds, where the N-H groups act as hydrogen bond donors and the carbonyl oxygen acts as an acceptor. researchgate.net This often leads to the formation of well-defined hydrogen-bonded networks, such as tapes or sheets. The conformation of N,N'-disubstituted ureas is generally characterized by a trans,trans arrangement of the substituents relative to the C-N bonds. nih.gov

The bulky tert-butyl group and the conformationally flexible cyclopropylmethyl group in this compound would influence the crystal packing by introducing steric hindrance, which might disrupt the typical planar hydrogen-bonded sheets observed in simpler ureas. The final crystal structure would be a balance between the formation of strong hydrogen bonds and the efficient packing of the sterically demanding alkyl groups. The study of a related compound, 3-tert-butyl-1-(3-hydroxyphenyl)urea, revealed that its crystal structure is stabilized by hydrogen bonding and van der Waals forces. researchgate.netresearching.cn

Chromatographic Techniques for Purity Assessment and Isolation (TLC, HPLC)

Chromatographic techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are indispensable for assessing the purity of this compound and for its isolation from reaction mixtures.

TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. For a moderately polar compound like this compound, a silica (B1680970) gel plate would typically be used as the stationary phase. The mobile phase would likely be a mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The ratio of the solvents would be adjusted to achieve an optimal retention factor (Rf) value, typically between 0.3 and 0.7.

HPLC provides a more precise and quantitative assessment of purity. Both normal-phase and reversed-phase HPLC could be employed. In reversed-phase HPLC, which is more common, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol. The retention time of the compound would depend on its polarity and the specific conditions used. HPLC can be coupled with various detectors, such as UV-Vis (as the urea carbonyl group has a weak UV absorbance) or mass spectrometry (LC-MS), for highly sensitive and specific detection. researchgate.netoup.combioanalysis-zone.comnih.govbipm.orgthermofisher.comresearchgate.net

Table 4: Typical Chromatographic Conditions for the Analysis of this compound
TechniqueStationary PhaseTypical Mobile PhaseDetection
TLC Silica Gel 60 F₂₅₄Hexane/Ethyl Acetate (e.g., 7:3 v/v)UV light (254 nm), Potassium Permanganate stain
HPLC (Reversed-Phase) C18-silica (e.g., 5 µm particle size)Acetonitrile/Water or Methanol/Water gradientUV (e.g., 210 nm), MS
HPLC (Normal-Phase) Silica or Cyano-bonded phaseHexane/IsopropanolUV (e.g., 210 nm)

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and reactivity. Methods like Density Functional Theory (DFT) are particularly useful for analyzing electron distribution, molecular orbitals, and electrostatic potential.

For substituted urea (B33335) compounds, QM calculations can elucidate key chemical properties. Studies on structurally similar molecules, such as 3-tert-butyl-1-(3-hydroxyphenyl)urea, have utilized DFT to determine the optimized molecular geometry and analyze frontier molecular orbitals (HOMO and LUMO). researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. For 1-(tert-butyl)-3-(cyclopropylmethyl)urea, such calculations would reveal how the tert-butyl and cyclopropylmethyl groups influence the electronic properties of the urea backbone. The electrostatic potential map generated from these calculations would identify electron-rich regions (like the carbonyl oxygen) and electron-poor regions (like the N-H protons), which are crucial for understanding intermolecular interactions such as hydrogen bonding.

Table 1: Data Derived from Quantum Mechanical Calculations This table outlines the typical data obtained from QM studies on a molecule like this compound.

Parameter Description Significance
Optimized Geometry The lowest energy 3D arrangement of atoms. Provides bond lengths, bond angles, and dihedral angles.
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Indicates the ability to donate an electron.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Indicates the ability to accept an electron.
HOMO-LUMO Gap The energy difference between HOMO and LUMO. Relates to chemical reactivity and stability.
Electrostatic Potential The charge distribution across the molecule. Predicts sites for electrophilic and nucleophilic attack.
Dipole Moment A measure of the molecule's overall polarity. Influences solubility and intermolecular forces.

Molecular Mechanics (MM) and Hybrid QM/MM Approaches for Complex Systems

While QM methods are highly accurate, they are computationally expensive and typically limited to smaller systems. Molecular Mechanics (MM) offers a more efficient alternative for larger systems by using classical physics and parameterized force fields to calculate the potential energy of a molecule. youtube.com Force fields are collections of parameters that define the energy associated with bond stretching, angle bending, and torsional rotations. youtube.com

For complex systems, such as an enzyme interacting with a ligand, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is often employed. mdpi.comchimia.ch This method treats the chemically active region (e.g., the ligand and the enzyme's active site) with high-accuracy QM calculations, while the remainder of the system (the bulk of the protein and solvent) is handled by computationally faster MM methods. mdpi.comnih.gov This allows for the study of chemical reactions in biological environments. nih.gov A QM/MM simulation of this compound within a solvated protein-binding site could model bond-making and bond-breaking events, providing a dynamic picture of its mechanism of action.

Conformational Analysis and Energy Landscape Exploration

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. Exploring the potential energy surface allows for the identification of low-energy, stable conformers and the energy barriers that separate them. uwlax.edu

For this compound, key areas of conformational flexibility include rotation around the C-N bonds of the urea moiety and the bonds connecting the tert-butyl and cyclopropylmethyl groups. The bulky tert-butyl group can significantly influence the conformational preferences of the adjacent part of the molecule. rsc.org Computational studies on fragments like cyclopropyl (B3062369) methyl ketone have shown that the cyclopropyl group can adopt specific orientations relative to a neighboring carbonyl group. uwlax.edu A detailed conformational analysis of this compound would involve systematically rotating its flexible bonds to map its energy landscape, thereby identifying the most probable shapes the molecule will adopt in solution. researchgate.netnih.gov

Table 2: Torsional Angles for Conformational Analysis of this compound This table presents the key dihedral (torsional) angles that would be investigated in a conformational analysis.

Dihedral Angle Description Expected Influence on Conformation
O=C-N-C(tert-butyl) Rotation around the C-N bond adjacent to the tert-butyl group. Steric hindrance from the tert-butyl group will limit rotational freedom.
O=C-N-C(cyclopropylmethyl) Rotation around the C-N bond adjacent to the cyclopropylmethyl group. Defines the relative orientation of the urea and cyclopropylmethyl moieties.
N-C-C(cyclopropyl) Rotation of the cyclopropyl ring relative to the methylene (B1212753) bridge. Determines the spatial position of the cyclopropyl group.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, typically a protein. nih.govbiointerfaceresearch.com The process involves sampling a vast number of orientations and conformations of the ligand within the protein's binding site and using a scoring function to rank the most likely binding poses. Docking studies are fundamental in drug discovery for identifying potential drug candidates and understanding their binding modes at an atomic level. ijpsr.com Studies on other 1,3-disubstituted urea derivatives have successfully used docking to explore their binding affinity to targets like epoxide hydrolase, highlighting key hydrogen bond interactions involving the urea moiety. ijpsr.comresearchgate.net Docking this compound into various protein targets could reveal its potential biological activities.

Following docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex over time. dntb.gov.uaresearcher.life MD simulations model the atomic motions of the system, providing insights into the flexibility of the complex and the persistence of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov

Virtual Screening and Ligand-Based Drug Design Methodologies for Urea Compounds

Virtual screening is a computational approach used in drug discovery to search large databases of chemical compounds for molecules that are likely to bind to a specific biological target. tandfonline.comnih.gov This method significantly reduces the number of compounds that need to be synthesized and tested in the lab. nih.gov

Virtual screening can be broadly categorized into two types: structure-based and ligand-based.

Structure-Based Virtual Screening (SBVS) is used when the three-dimensional structure of the target protein is known. It typically involves docking a large library of compounds into the target's binding site to identify those with favorable predicted binding energies. nih.gov

Ligand-Based Virtual Screening (LBVS) is employed when the structure of the target is unknown, but a set of molecules known to be active against it is available. nih.gov LBVS methods are based on the principle that molecules with similar structures or properties are likely to have similar biological activities. nih.govyoutube.com Techniques include searching for compounds with similar 2D fingerprints, 3D shapes, or pharmacophore models, which define the essential spatial arrangement of features required for biological activity. tandfonline.comyoutube.com A library containing urea compounds, including this compound, could be virtually screened to discover novel inhibitors for a range of therapeutic targets. tandfonline.com

Structure Activity Relationship Sar Investigations for Biological Target Modulation

Systemic Approaches to SAR Elucidation of Urea (B33335) Scaffolds

The systematic exploration of the structure-activity relationships of urea-based compounds is a fundamental strategy in drug discovery. This approach involves the methodical modification of different parts of the molecule to understand how these changes affect its biological activity. For a typical N,N'-disubstituted urea such as 1-(Tert-butyl)-3-(cyclopropylmethyl)urea, this process can be broken down into three main areas of investigation:

Modification of the N-substituent: In this case, the tert-butyl group. Researchers would typically synthesize a series of analogs where this group is replaced with other alkyl or aryl groups of varying size, lipophilicity, and electronic properties.

Modification of the N'-substituent: Here, the cyclopropylmethyl group. A library of compounds would be created by substituting this moiety with other cyclic or acyclic alkyl groups, as well as aromatic or heteroaromatic systems.

Alteration of the Urea Linker: The central urea moiety itself can be modified. This includes N-alkylation or N-arylation, or its replacement with bioisosteres like thiourea (B124793) or guanidine (B92328) to probe the importance of the hydrogen bonding and conformational properties of the linker.

Through this systematic approach, a detailed SAR profile can be developed, providing insights into the optimal structural requirements for achieving the desired biological effect, be it enzyme inhibition, receptor modulation, or another therapeutic action. nih.gov

Role of the Tert-butyl Group in Modulating Molecular Interactions and Activity

The tert-butyl group is a bulky, lipophilic moiety that can significantly influence the pharmacological properties of a molecule. Its primary roles in modulating molecular interactions and activity include:

Steric Hindrance: The large size of the tert-butyl group can provide steric bulk that either promotes a specific binding conformation or prevents unwanted interactions with off-target molecules. This can lead to enhanced selectivity and reduced side effects. The concept of using bulky N-substituents to render the urea bond dynamic has been explored, although this typically involves even larger groups to induce reversibility. rsc.org

Metabolic Stability: The presence of a tert-butyl group can shield adjacent parts of the molecule from metabolic enzymes, thereby increasing the compound's metabolic stability and prolonging its duration of action.

In the context of urea-based enzyme inhibitors, bulky aliphatic groups are often favored. For instance, in a series of urea derivatives targeting soluble epoxide hydrolase (sEH), compounds with bulky adamantyl groups, which are structurally comparable to the tert-butyl group in terms of steric demand, have shown potent inhibitory activity. mdpi.com The replacement of these bulky groups with smaller aliphatic moieties often leads to a decrease in activity, highlighting the importance of this feature for effective binding.

Influence of the Cyclopropylmethyl Moiety on Binding Affinity and Selectivity

The cyclopropylmethyl group is a unique structural motif that can confer several advantageous properties to a bioactive molecule. Its influence on binding affinity and selectivity can be attributed to:

Conformational Rigidity: The three-membered cyclopropane (B1198618) ring introduces a degree of conformational rigidity. This can pre-organize the molecule into a conformation that is favorable for binding to its biological target, thereby reducing the entropic penalty of binding and increasing affinity.

Unique Electronic Properties: The cyclopropane ring possesses unique electronic properties, with some characteristics of a double bond. This can influence its interactions with the target protein, potentially leading to specific and high-affinity binding.

Metabolic Stability: The cyclopropyl (B3062369) group is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of the parent molecule.

While specific studies on the SAR of the cyclopropylmethyl moiety in simple urea scaffolds are limited, its utility is well-documented in other classes of biologically active compounds. For example, in the context of opioid receptor modulators, the N-cyclopropylmethyl substituent is a common feature in potent and selective ligands.

Impact of Urea Linker Substitutions on Biological Activity Profiles

The central urea linker is not merely a spacer but plays a crucial role in the biological activity of these compounds through its hydrogen bonding capabilities and conformational preferences. Modifications to this linker can have a profound impact on the biological activity profile.

Hydrogen Bonding: The two N-H groups and the carbonyl oxygen of the urea moiety can act as hydrogen bond donors and acceptors, respectively. These interactions are often critical for anchoring the molecule within the active site of an enzyme or the binding pocket of a receptor. nih.gov

Bioisosteric Replacement: Replacing the urea linker with a thiourea group (C=S instead of C=O) can alter the hydrogen bonding capacity and electronic properties of the molecule. In many cases, this leads to a significant change in biological activity. For example, in a series of anti-tuberculosis agents, the replacement of a urea with a thiourea resulted in an 80-fold decrease in activity. nih.gov

N-Substitution: Methylation of one or both of the urea nitrogens can prevent hydrogen bond donation and introduce steric bulk. This can be used to probe the importance of specific hydrogen bonds for activity. Mono- and di-N-methylation of a urea linker in an anti-tuberculosis compound series also led to a significant decrease in potency. nih.gov

These examples underscore the critical role of the unsubstituted urea linker in maintaining the biological activity of many urea-based compounds.

Correlation of Chemical Structure with Enzyme Inhibition Potency (e.g., IC50 values)

The potency of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. SAR studies aim to correlate changes in the chemical structure of a series of compounds with their IC50 values to identify the most potent inhibitors.

Table 1: Illustrative IC50 Values for Structurally Related Urea-Based sEH Inhibitors

CompoundN-SubstituentN'-SubstituentsEH IC50 (nM)
Analog 1 Adamantyl4-trifluoromethoxyphenyl3.87
Analog 2 Adamantyl4-cyanophenyl0.95
Analog 3 Cyclohexyl4-trifluoromethoxyphenyl>1000
Analog 4 AdamantylPiperidinyl-urea-adamantyl38.7

This table is for illustrative purposes and the data is derived from studies on analogous compounds, not this compound itself. Data adapted from studies on sEH inhibitors. mdpi.com

The data in the illustrative table above demonstrates several key SAR principles:

The presence of a bulky aliphatic group like adamantyl (structurally related to tert-butyl) at the N-position is crucial for high potency (compare Analog 1 and Analog 3).

The nature of the substituent on the other side of the urea (N'-position) also significantly impacts activity, with electron-withdrawing groups potentially enhancing potency (compare Analog 1 and Analog 2).

More complex substitutions on the N'-substituent can be tolerated and still result in potent inhibition (Analog 4).

These general principles would guide the initial hypotheses for the SAR of this compound, suggesting that both the tert-butyl and cyclopropylmethyl groups likely play important roles in its interaction with biological targets.

Based on a comprehensive review of available scientific literature, there is currently insufficient specific research data on the chemical compound This compound to generate the detailed article as requested by the provided outline.

Searches for this compound (CAS No. 1598027-65-6) did not yield published studies detailing its specific applications in the following areas outlined in the request:

Development as Probes for Protein-Ligand Interactions: No literature was found that describes the synthesis or use of this compound as a chemical probe for studying protein-ligand interactions.

Investigation of Enzyme Inhibition Mechanisms: There are no specific studies detailing the inhibitory activity or mechanism of action of this compound against Urease, COX Enzymes, or ADPRTs. While the urea scaffold is common in many enzyme inhibitors, the specific activity of this derivative has not been documented.

Modulators of Receptor Activity: No research papers were identified that characterize the agonist, antagonist, or allosteric modulatory effects of this compound on Dopamine D3, mGlu2, Opioid, Glucokinase (GK), or PPARγ receptors.

While the provided outline details important areas of research in chemical biology and drug discovery, and although other urea-based compounds have been studied extensively in these contexts, the specific compound of interest, this compound, does not appear to have a documented research history in these applications.

Therefore, to adhere strictly to the instructions of focusing solely on "this compound" and avoiding information from outside the explicit scope, it is not possible to generate the requested scientific article.

Applications in Chemical Biology and Advanced Research Tool Development

Exploration of Urea (B33335) Compounds as Chemical Biology Tools

The urea functional group is considered a "privileged structure" in medicinal and synthetic chemistry. bohrium.comnih.govnih.gov Its significance in chemical biology arises from the ability of the urea moiety to form stable, multiple hydrogen bonds with biological targets such as proteins and receptors. bohrium.comnih.govresearchgate.net This hydrogen-bonding capability, involving both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen), is crucial for establishing specific and high-affinity interactions within complex biological systems. nih.govmdpi.com

Urea-containing compounds are widely used as tools to probe biological functions. By acting as inhibitors or modulators of enzymes and receptors, these molecules help researchers to investigate cellular pathways and validate biological targets. mdpi.comevitachem.com The structural rigidity and predictable binding geometry of the urea group make it an ideal scaffold for designing chemical probes. Numerous urea derivatives have been developed for a wide range of therapeutic applications, including as antitumor, antiviral, and antidiabetic agents, demonstrating the versatility of this chemical class in modulating biological activity. bohrium.comnih.gov While these principles are broadly applicable to urea-containing molecules, specific research detailing the application of 1-(Tert-butyl)-3-(cyclopropylmethyl)urea as a chemical biology tool is not extensively documented in publicly available scientific literature.

Scaffold Hopping and Bioisosteric Replacements in Urea Analogs for Target Validation

Target validation is a critical step in drug discovery that provides evidence for the role of a specific biological target in a disease and assesses its "druggability". nih.gov Chemical probes are essential for this process, and strategies like scaffold hopping and bioisosteric replacement are powerful techniques used to develop novel and improved urea analogs for this purpose.

Scaffold hopping aims to identify molecules with entirely different core structures (scaffolds) that maintain similar biological activity to a known active compound. This approach allows researchers to explore new chemical space, potentially leading to compounds with improved properties such as better selectivity, enhanced potency, or more favorable pharmacokinetics, thereby providing diverse tools for validating a biological target.

Bioisosteric replacement involves substituting an atom or a group of atoms in a molecule with another that possesses similar physicochemical or topological properties. bohrium.comnih.gov This strategy is frequently applied to urea analogs to fine-tune their properties. For instance, while the urea moiety is effective in target binding, it can sometimes have drawbacks related to metabolic stability or physicochemical characteristics. Bioisosteric replacement of the urea group can address these issues. bohrium.com Examples of bioisosteres for the urea scaffold include cyanoguanidine, oxadiazole, squaramide, and 2-aminopyrimidin-4(1H)-one. bohrium.com

A notable example of this strategy is the modification of the neuropeptide Y1 receptor antagonist BMS-193885, where the urea linker was replaced with bioisosteres to improve its drug-like properties. bohrium.com

Table 1: Example of Bioisosteric Replacement in a Urea Analog

Original CompoundScaffold MoietyBioisosteric Replacement ExampleReplacement MoietyReference
BMS-193885UreaModified BMS-193885 AnalogCyanoguanidine bohrium.com
BMS-193885UreaModified BMS-193885 AnalogOxadiazole bohrium.com

The development of diverse urea analogs is also crucial for understanding structure-activity relationships (SAR) at a given target. By systematically altering the substituents on the urea core, researchers can map the binding pocket and optimize interactions. For example, a series of sulfonyl urea derivatives with varying lipophilic units were synthesized and evaluated as inhibitors of soluble epoxide hydrolase (sEH), a therapeutic target for inflammatory conditions. mdpi.com This work demonstrated how modifications to the urea scaffold could significantly impact inhibitory potency.

Table 2: Research Findings on Urea Analogs as sEH Inhibitors

Compound ClassCore StructureKey SubstituentBiological TargetFindingReference
Sulfonyl Urea DerivativesAryl Sulfonyl UreaAdamantyl groupSoluble Epoxide Hydrolase (sEH)Compounds showed nanomolar to sub-micromolar potency. mdpi.com mdpi.com
Sulfonyl Urea DerivativesAryl Sulfonyl UreaPhenyl substitution (Compound 4a)Soluble Epoxide Hydrolase (sEH)Showed moderate sEH inhibition with an IC50 value of 0.10 µM. mdpi.com mdpi.com

These medicinal chemistry strategies are broadly applicable to the class of urea compounds for developing advanced research tools. However, specific studies detailing scaffold hopping or bioisosteric replacement originating from the this compound structure for the purpose of target validation are not widely reported in the reviewed scientific literature.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Urea (B33335) Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery by accelerating the identification and optimization of novel therapeutic agents. researchgate.net For urea compounds like 1-(tert-butyl)-3-(cyclopropylmethyl)urea, AI and ML can be instrumental in several key areas.

Predictive Modeling of Bioactivity: Machine learning algorithms can be trained on large datasets of known urea derivatives and their biological activities to predict the potential therapeutic targets and efficacy of novel compounds. mdpi.comresearchgate.netceur-ws.org By analyzing the structural features of this compound, these models could generate hypotheses about its potential interactions with various proteins, guiding experimental validation efforts. For instance, models trained on datasets of kinase inhibitors could predict the likelihood of this compound targeting specific kinases. frontiersin.orgresearchgate.net

De Novo Drug Design: Generative AI models can design novel urea derivatives with optimized properties. By providing desired parameters such as target affinity, selectivity, and pharmacokinetic profiles, these algorithms can propose new molecular structures based on the this compound scaffold. This approach allows for the exploration of a vast chemical space that would be inaccessible through traditional medicinal chemistry approaches alone.

Table 1: Applications of AI/ML in the Discovery of Urea Compounds

Application Area Description Potential Impact on this compound Research
Target Identification AI algorithms analyze biological data to identify and validate novel drug targets. Suggest potential protein targets for which this compound or its derivatives may have high affinity.
Virtual Screening ML models rapidly screen large virtual libraries of compounds to identify potential hits against a specific target. Efficiently screen virtual libraries of derivatives of this compound against a panel of disease-relevant targets.
ADMET Prediction AI tools predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. Prioritize derivatives of this compound with favorable drug-like properties for synthesis and experimental testing.
Lead Optimization Generative models suggest chemical modifications to a lead compound to improve its potency, selectivity, and other properties. Guide the structural modification of this compound to enhance its therapeutic potential.

Advanced Synthetic Methodologies for Complex Urea Scaffolds

The synthesis of complex and diverse libraries of urea derivatives is crucial for exploring their structure-activity relationships (SAR). While traditional methods for urea synthesis are well-established, recent advancements in synthetic organic chemistry offer new avenues for creating more intricate and novel molecular architectures based on the this compound scaffold. nih.gov

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch chemistry, including improved reaction control, enhanced safety, and the ability to readily scale up production. Implementing flow chemistry for the synthesis of this compound derivatives would enable the rapid and efficient generation of a library of analogs for biological screening.

Late-Stage Functionalization: The ability to modify a complex molecule in the final steps of a synthetic sequence is highly valuable in medicinal chemistry. Advanced late-stage functionalization techniques, such as C-H activation, could be employed to introduce new functional groups onto the this compound scaffold, allowing for the fine-tuning of its biological activity and physicochemical properties. mdpi.com

Table 2: Modern Synthetic Approaches for Urea Derivatives

Synthetic Methodology Description Relevance to this compound
Catalytic Carboxylation The use of transition metal catalysts to facilitate the reaction of amines with carbon dioxide or its surrogates to form ureas. semanticscholar.org Offers a more sustainable and potentially milder route for the synthesis of this compound and its analogs compared to traditional methods using phosgene (B1210022) or isocyanates. nih.gov
Photoredox Catalysis Utilizes visible light to drive chemical reactions, often enabling transformations that are difficult to achieve with traditional thermal methods. Could be explored for novel C-N bond-forming reactions to create unique derivatives of this compound.
Enzymatic Synthesis The use of enzymes to catalyze the formation of urea bonds, offering high selectivity and mild reaction conditions. Could provide a green and highly specific method for the synthesis of chiral derivatives of this compound.

Multi-Targeting Approaches with this compound Derivatives

The "one-drug, one-target" paradigm has been the cornerstone of drug discovery for decades. However, for complex multifactorial diseases such as cancer and neurodegenerative disorders, targeting a single protein is often insufficient. Multi-target drugs, which are designed to interact with multiple biological targets simultaneously, offer a promising therapeutic strategy. The urea scaffold is a well-recognized privileged structure in the design of multi-target agents, particularly in the field of oncology. nih.govnih.gov

Derivatives of this compound could be rationally designed to inhibit multiple key proteins involved in a specific disease pathway. For example, in cancer, a single molecule could be engineered to inhibit both a protein kinase involved in cell proliferation and a protein involved in angiogenesis. nih.govmdpi.comed.ac.ukx-mol.com This approach could lead to enhanced therapeutic efficacy and a reduced likelihood of developing drug resistance.

Expanding the Scope of Biological Targets for Urea-Based Modulators

While urea derivatives have been extensively studied as inhibitors of enzymes, particularly kinases, their potential to modulate other classes of biological targets remains relatively underexplored. frontiersin.orgresearchgate.netacs.org Future research on this compound and its analogs should aim to broaden the scope of their biological investigation.

G-Protein Coupled Receptors (GPCRs): GPCRs represent one of the largest and most important families of drug targets. nih.gov The ability of the urea moiety to participate in hydrogen bonding interactions makes it an attractive scaffold for the design of GPCR modulators. nih.gov Screening libraries of this compound derivatives against a panel of GPCRs could uncover novel ligands with therapeutic potential in a wide range of diseases, from metabolic disorders to central nervous system conditions.

Protein-Protein Interactions (PPIs): Disrupting pathological protein-protein interactions is a challenging but highly promising area of drug discovery. The urea functional group can mimic peptide bonds and serve as a scaffold for the design of small molecules that inhibit PPIs. Derivatives of this compound could be designed to target specific PPIs that are critical for disease progression.

Design of Novel Chemical Probes and Research Tools for Mechanistic Biology

High-quality chemical probes are essential tools for dissecting complex biological pathways and validating novel drug targets. rsc.org this compound and its derivatives can be developed into valuable chemical probes to investigate the function of their biological targets in a cellular context.

Activity-Based Probes (ABPs): By incorporating a reactive group into the structure of a this compound derivative, it can be transformed into an activity-based probe. ABPs covalently label their target protein, allowing for its identification and the study of its activity in complex biological systems.

Photoaffinity Probes: The introduction of a photo-activatable group would allow for the light-induced covalent labeling of the target protein. This technique is particularly useful for identifying the binding partners of a compound in living cells.

Fluorescent Probes: Attaching a fluorescent dye to a this compound derivative would enable the visualization of its target protein within cells using fluorescence microscopy. nih.gov This would provide valuable information about the subcellular localization and dynamics of the target.

Q & A

Q. What are the standard synthetic routes for 1-(tert-butyl)-3-(cyclopropylmethyl)urea, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with functionalization of the tert-butyl and cyclopropylmethyl groups. For example, a nucleophilic substitution or coupling reaction may link the urea moiety to the substituents. Intermediates are characterized using nuclear magnetic resonance (¹H-NMR) to confirm structural integrity and thin-layer chromatography (TLC) to monitor reaction progress and purity. Yield optimization often requires adjusting reaction times, temperatures, or catalysts, such as using triethylamine as a base to facilitate coupling .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

Key techniques include:

  • ¹H-NMR : Identifies proton environments, such as the tert-butyl singlet (~1.3 ppm) and cyclopropylmethyl protons (0.5–1.2 ppm).
  • ¹³C-NMR : Confirms carbonyl (155–160 ppm) and quaternary carbons in the tert-butyl group.
  • Mass Spectrometry (MS) : Validates molecular weight via molecular ion peaks.
  • Infrared (IR) Spectroscopy : Detects urea C=O stretches (~1640–1680 cm⁻¹).
    TLC with UV visualization or iodine staining is used for purity assessment during synthesis .

Advanced Questions

Q. How can researchers optimize the yield of this compound when steric hindrance from the tert-butyl group impedes reactivity?

Strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of bulky intermediates.
  • Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction kinetics.
  • Temperature Control : Gradual heating (40–60°C) reduces side reactions.
  • Protection/Deprotection : Temporarily masking the tert-butyl group with acid-labile protectants (e.g., Boc) during reactive steps .

Q. How to resolve contradictions in NMR data when synthesizing urea derivatives with cyclopropylmethyl groups?

Common issues arise from dynamic rotational barriers in the urea linkage or cyclopropane ring strain, causing peak splitting. Solutions:

  • Variable-Temperature NMR : Conduct experiments at elevated temperatures (e.g., 50°C) to average out conformational exchange.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton and carbon shifts.
  • Deuteration Studies : Replace exchangeable protons (e.g., NH) with deuterium to simplify spectra .

Q. What strategies are effective in analyzing the bioactivity of urea derivatives like this compound against enzymatic targets?

Methodologies include:

  • Enzyme Inhibition Assays : Measure IC₅₀ values using fluorescence-based substrates (e.g., fluorogenic protease substrates).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics.
  • Molecular Docking : Predict interaction modes using software like AutoDock or Schrödinger.
    For example, analogous compounds with tert-butyl groups showed enhanced hydrophobic interactions with enzyme active sites in kinase inhibition studies .

Q. How do structural modifications (e.g., substituent electronegativity) influence the stability of this compound under acidic conditions?

Electron-withdrawing groups (e.g., trifluoromethyl) on the urea nitrogen increase resistance to hydrolysis by destabilizing the transition state. Stability assays:

  • pH Stability Studies : Incubate the compound in buffers (pH 1–7) and monitor degradation via HPLC.
  • Kinetic Analysis : Calculate half-life (t₁/₂) under accelerated conditions (e.g., 0.1 M HCl at 37°C).
    Cyclopropylmethyl’s strain energy may slightly reduce stability compared to linear alkyl chains, but tert-butyl’s steric bulk provides compensatory protection .

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies to evaluate the cytotoxicity of this compound?

  • Cell Lines : Use diverse models (e.g., HEK293 for general toxicity, cancer cell lines for specificity).
  • Concentration Range : Test 0.1–100 µM in logarithmic increments.
  • Controls : Include vehicle (DMSO) and positive controls (e.g., cisplatin).
  • Assays : MTT or resazurin reduction for viability; annexin V/PI staining for apoptosis.
    Data normalization to controls and nonlinear regression (e.g., log(inhibitor) vs. response in Prism) are critical .

Q. What computational methods predict the solubility of this compound in aqueous vs. organic solvents?

  • COSMO-RS : Estimates solvation free energy based on quantum chemical calculations.
  • Hansen Solubility Parameters : Compare compound HSPs (δD, δP, δH) with solvents.
  • Molecular Dynamics (MD) : Simulate solvation shells in explicit solvents (e.g., water, ethanol).
    The tert-butyl group reduces aqueous solubility, while the cyclopropylmethyl moiety may enhance lipid bilayer permeability .

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